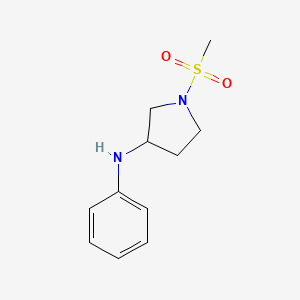
1-methylsulfonyl-N-phenylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylsulfonyl-N-phenylpyrrolidin-3-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the pyrrolidine class. It was first synthesized in the 1960s and has since gained popularity in the recreational drug market. However, MPHP has also shown potential in scientific research, particularly in the fields of pharmacology and neuroscience.
Mécanisme D'action
The mechanism of action of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is responsible for the drug's stimulant effects. 1-methylsulfonyl-N-phenylpyrrolidin-3-amine has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine are similar to those of other stimulant drugs. It increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methylsulfonyl-N-phenylpyrrolidin-3-amine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Additionally, the synthesis of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 1-methylsulfonyl-N-phenylpyrrolidin-3-amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research could be done on the effects of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine on cognitive function and memory. Finally, studies could be conducted on the potential for abuse and addiction of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine, as well as the development of treatments for addiction to stimulant drugs.
Conclusion
In conclusion, 1-methylsulfonyl-N-phenylpyrrolidin-3-amine is a synthetic stimulant drug that has shown potential in scientific research. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Further research is needed to explore its potential as a treatment for neurological disorders and its effects on cognitive function and memory.
Méthodes De Synthèse
The synthesis of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves the reaction of 1-methylpyrrolidine-3-amine with phenylsulfonyl chloride. The resulting product is then purified and crystallized. This method has been described in detail in several research articles, including a study by Zhang et al. (2015).
Applications De Recherche Scientifique
1-methylsulfonyl-N-phenylpyrrolidin-3-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-methylsulfonyl-N-phenylpyrrolidin-3-amine a potential tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, 1-methylsulfonyl-N-phenylpyrrolidin-3-amine has been used in studies on the effects of stimulants on cognitive function and memory.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-11(9-13)12-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZACNKBSUCODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylsulfonyl-N-phenylpyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
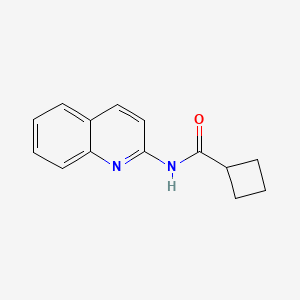

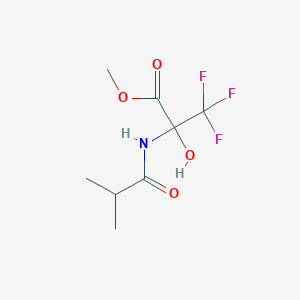

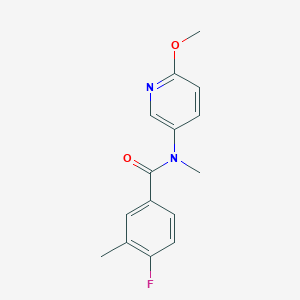
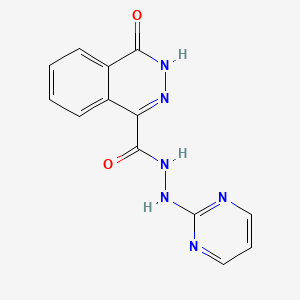
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)